Tau Peptide (268-282)
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Overview
Description
Tau Peptide (268-282) is a polypeptide derived from the tau protein, which is a microtubule-associated protein predominantly found in neurons. This peptide sequence, His-Gln-Pro-Gly-Gly-Gly-Lys-Val-Gln-Ile-Ile-Asn-Lys-Lys-Leu, is known for its role in neurodegenerative diseases, particularly tauopathies such as Alzheimer’s disease. The tau protein is essential for stabilizing microtubules in neurons, but abnormal phosphorylation can lead to the formation of neurofibrillary tangles, a hallmark of Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tau Peptide (268-282) can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process typically involves the following steps:
Attachment of the first amino acid: to a solid resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using activating agents like HBTU or DIC.
Repetition: of deprotection and coupling cycles until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, often containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of Tau Peptide (268-282) follows similar principles but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and reproducibility. Purification is typically achieved through high-performance liquid chromatography (HPLC), and the final product is characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
Tau Peptide (268-282) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.
Substitution: Amino acid residues can be substituted through site-directed mutagenesis or chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Specific reagents depending on the desired modification, such as N-hydroxysuccinimide (NHS) esters for lysine modification.
Major Products Formed
The major products formed from these reactions include oxidized peptides, reduced peptides, and modified peptides with altered amino acid sequences .
Scientific Research Applications
Tau Peptide (268-282) has numerous applications in scientific research:
Chemistry: Used in studies of peptide synthesis and modification techniques.
Biology: Employed in research on protein-protein interactions, particularly those involving tau protein and its role in neurodegenerative diseases.
Medicine: Utilized in the development of diagnostic tools and therapeutic strategies for tauopathies. .
Mechanism of Action
Tau Peptide (268-282) exerts its effects by interacting with microtubules and other cellular components. The peptide can influence microtubule stability and dynamics, which are crucial for axonal transport and neuronal function. Abnormal phosphorylation of tau protein, including the Tau Peptide (268-282) region, leads to its dissociation from microtubules and aggregation into neurofibrillary tangles. These aggregates disrupt cellular functions and contribute to neurodegeneration .
Comparison with Similar Compounds
Similar Compounds
Tau Peptide (306-318): Another tau peptide involved in microtubule binding and stability.
Tau Peptide (396-411): Known for its role in tau aggregation and neurofibrillary tangle formation.
Uniqueness
Tau Peptide (268-282) is unique due to its specific sequence and its critical role in the early stages of tau aggregation. This peptide is often used as a model to study the initial steps of tau pathology and to develop therapeutic interventions targeting these early events .
Conclusion
Tau Peptide (268-282) is a valuable tool in the study of neurodegenerative diseases, particularly tauopathies. Its synthesis, chemical reactivity, and applications in research make it an essential component in understanding and combating diseases like Alzheimer’s. By exploring its mechanism of action and comparing it with similar compounds, researchers can gain deeper insights into tau pathology and develop more effective diagnostic and therapeutic strategies.
Properties
Molecular Formula |
C72H125N23O19 |
---|---|
Molecular Weight |
1616.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C72H125N23O19/c1-9-40(7)59(69(110)90-49(32-54(79)98)66(107)87-45(19-12-15-27-74)62(103)86-46(20-13-16-28-75)63(104)91-50(72(113)114)30-38(3)4)94-70(111)60(41(8)10-2)93-65(106)47(22-24-52(77)96)88-68(109)58(39(5)6)92-64(105)44(18-11-14-26-73)85-57(101)36-82-55(99)34-81-56(100)35-83-67(108)51-21-17-29-95(51)71(112)48(23-25-53(78)97)89-61(102)43(76)31-42-33-80-37-84-42/h33,37-41,43-51,58-60H,9-32,34-36,73-76H2,1-8H3,(H2,77,96)(H2,78,97)(H2,79,98)(H,80,84)(H,81,100)(H,82,99)(H,83,108)(H,85,101)(H,86,103)(H,87,107)(H,88,109)(H,89,102)(H,90,110)(H,91,104)(H,92,105)(H,93,106)(H,94,111)(H,113,114)/t40-,41-,43-,44-,45-,46-,47-,48-,49-,50-,51-,58-,59-,60-/m0/s1 |
InChI Key |
PQHYJPIEQHKUJE-WEXMMCIPSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CN=CN2)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)CNC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CC2=CN=CN2)N |
Origin of Product |
United States |
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